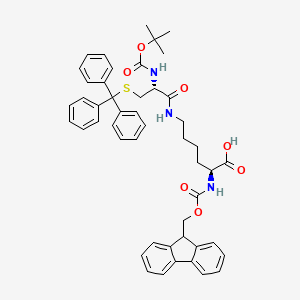

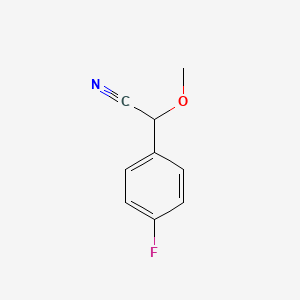

2-(4-Fluorophenyl)-2-methoxyacetonitrile

Vue d'ensemble

Description

2-(4-Fluorophenyl)-2-methoxyacetonitrile is a chemical compound with a molecular formula of C9H8FNO. It is a derivative of acetonitrile, which is a colorless liquid that is used as a polar aprotic solvent in organic synthesis and in the purification of butadiene . The compound contains a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) that has one of its hydrogen atoms replaced by a fluorine atom .

Applications De Recherche Scientifique

- Application : 2-(4-Fluorophenyl)ethylamine may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .

- Method : The exact method of application or experimental procedures was not specified in the source .

- Results : The source did not provide specific results or outcomes obtained from this application .

- Application : This compound is suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles .

- Method : The exact method of application or experimental procedures was not specified in the source .

- Results : The source did not provide specific results or outcomes obtained from this application .

- Application : The synthesis, characterization, spectral, fluorescence properties of bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported .

- Method : The new compound has been characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra .

- Results : The source did not provide specific results or outcomes obtained from this application .

Synthesis of 2-amino-4-arylpyrimidine derivatives

Preparation of ortho-metalated primary phenethylamines

Synthesis of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine

- Application : Indole derivatives, which may include compounds similar to “2-(4-Fluorophenyl)-2-methoxyacetonitrile”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Method : The exact method of application or experimental procedures was not specified in the source .

- Results : The source did not provide specific results or outcomes obtained from this application .

- Application : The Schiff base ligand 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO) and its metal (II) complexes, [M(L)2(H2O)2] (M = Mn, Co, Ni, Cu, and Zn), were synthesized .

- Method : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

- Results : The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .

- Application : Acid–base regulated inclusion complexes of β-cyclodextrin with 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride displaying multistimuli-responsive chromic behaviors and photomodulable fluorescence .

- Method : The exact method of application or experimental procedures was not specified in the source .

- Results : The source did not provide specific results or outcomes obtained from this application .

Biological Potential of Indole Derivatives

Synthesis of Schiff Base Metal Complexes

Acid–Base Regulated Inclusion Complexes of β-Cyclodextrin

- Application : Certain indole derivatives, which may include compounds similar to “2-(4-Fluorophenyl)-2-methoxyacetonitrile”, have shown good in vivo anti-inflammatory activity .

- Method : The exact method of application or experimental procedures was not specified in the source .

- Results : The source did not provide specific results or outcomes obtained from this application .

- Application : A new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and found to be a promising nonlinear optical material .

- Method : The compound was synthesized in 90% yield and crystallized by a slow evaporation technique .

- Results : The χ(3)-value for the chalcone crystal is 369.294 × 10^-22 m^2 V^-2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .

- Application : 2-(4-Fluorophenyl)-N-(4-methoxyphenyl)quinoline-4-carbimidoyl chloride was synthesized .

- Method : The compound was obtained by refluxing (2) and thionyl chloride in dry benzene for 8 hours .

- Results : The source did not provide specific results or outcomes obtained from this application .

Anti-Inflammatory Activity of Indole Derivatives

Synthesis of a Promising Nonlinear Optical Material

Synthesis of Quinoline-4-carbimidoyl Chloride Derivatives

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-2-methoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZDZULCUNJNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-2-methoxyacetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)

![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)